molecular formula C87H148N26O24 B1602720 Cks 17 CAS No. 99273-04-8

Cks 17

Cat. No.: B1602720
CAS No.: 99273-04-8
M. Wt: 1942.3 g/mol
InChI Key: RESSROXEVCGJLA-DFNTYYFDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Retroviral Context

The discovery and characterization of CKS-17 emerged from extensive research into retroviral envelope proteins and their immunosuppressive properties during the 1980s. The peptide was first identified as a synthetic analogue corresponding to a highly conserved region within retroviral transmembrane proteins, specifically the p15E protein found in murine leukemia virus. Initial investigations revealed that this seventeen-amino acid sequence possessed significant immunomodulatory capabilities, leading to its designation as CKS-17 and subsequent synthesis for research purposes.

The retroviral context of CKS-17 discovery stems from observations that retroviral envelope proteins, particularly the transmembrane subunit, contained domains capable of suppressing host immune responses. Researchers investigating the mechanisms by which retroviruses evade immune surveillance identified a conserved region within the envelope glycoprotein that exhibited immunosuppressive activity when isolated and synthesized. This domain, termed the immunosuppressive domain, was found to be present across diverse endogenous and exogenous retroviruses, suggesting its fundamental importance in retroviral biology.

The peptide sequence was originally derived from amino acids 533-549 of the murine leukemia virus envelope protein, representing the prototypic sequence of the immunosuppressive domain. Early studies demonstrated that synthetic peptides derived from this region could inhibit numerous immune functions, including monocyte superoxide production, natural killer cell activity, polyclonal B-cell activation, and monocyte-mediated killing through inactivation of interleukin-1. These findings established CKS-17 as a critical tool for understanding retroviral immunosuppression mechanisms and led to extensive research into its molecular mechanisms of action.

The historical significance of CKS-17 extends beyond its initial discovery, as subsequent research revealed its presence in human retroviruses, including human T-cell lymphotropic virus types I and II and human immunodeficiency virus. This conservation across species barriers underscored the fundamental importance of this peptide sequence in retroviral biology and immune evasion strategies. The peptide's identification also contributed to broader understanding of how retroviruses manipulate host immune systems to establish persistent infections.

Structural Conservation Across Retroviral Transmembrane Proteins

The structural conservation of CKS-17 across retroviral transmembrane proteins represents one of the most remarkable aspects of this peptide compound. The seventeen-amino acid sequence exhibits extraordinary conservation among diverse retroviruses, indicating its critical functional importance in retroviral biology. This conservation extends across both endogenous and exogenous retroviruses, encompassing species ranging from murine to primate retroviruses, and including human retroviral elements.

The peptide sequence H-Leu-Gln-Asn-Arg-Arg-Gly-Leu-Asp-Leu-Leu-Phe-Leu-Lys-Glu-Gly-Gly-Leu-OH corresponds to a specific region within the transmembrane subunit of retroviral envelope glycoproteins. This region overlaps with conformationally critical areas of the transmembrane protein that undergo essential changes during the viral fusion process. The conservation of this sequence suggests that it has been subject to strong evolutionary pressure, maintaining its structure and function across diverse retroviral lineages.

Table 1: Structural Characteristics of CKS-17

Property Value
Amino Acid Sequence (Three Letter) Leu-Gln-Asn-Arg-Arg-Gly-Leu-Asp-Leu-Leu-Phe-Leu-Lys-Glu-Gly-Gly-Leu
Amino Acid Sequence (One Letter) LQNRRGLDLLFLKEGGL
Molecular Formula C87H148N26O24
Molecular Weight 1942.29 g/mol
Peptide Length 17 amino acids
Chemical Registry Number [99273-04-8]

The structural conservation of CKS-17 extends to its position within the broader context of retroviral transmembrane proteins. The peptide sequence is embedded within the ectodomain of the transmembrane subunit, which corresponds to a soluble part of the extracellular domain. This positioning places the immunosuppressive domain in a location where it can interact with host immune cells while remaining structurally integrated with the fusion machinery of the retroviral envelope protein.

Crystallographic studies have revealed that the immunosuppressive domain overlaps a constrained segment of the envelope protein that plays a pivotal role through conformational changes during the fusion process. The conservation of this domain structure has been demonstrated through comparative analysis of the crystallographic structures of multiple retroviral ectodomains, showing almost perfect superposition among different retroviral species. This structural conservation underscores the dual functionality of this region in both immune suppression and viral fusion processes.

Table 2: Conservation of CKS-17 Sequence Across Retroviral Species

Retroviral Source Conservation Level Functional Activity
Murine Leukemia Virus Complete sequence match High immunosuppressive activity
Human T-cell Lymphotropic Virus High conservation Demonstrated immunosuppression
Human Immunodeficiency Virus Significant conservation Immunomodulatory properties
Mason-Pfizer Monkey Virus High conservation Confirmed immunosuppressive activity
Koala Retrovirus Conserved epitopes Maintained functional domains

The molecular architecture of CKS-17 within retroviral transmembrane proteins reveals its integration into a highly structured domain that maintains both mechanical fusogenic functions and immunosuppressive capabilities. Research has demonstrated that the immunosuppressive function can be selectively abolished through specific amino acid substitutions while preserving the peptide's role in viral fusion processes. This functional dissection has revealed that position 14 of the immunosuppressive domain serves as a critical determinant of immunosuppressive activity, with arginine at this position being associated with loss of immunosuppressive function.

The conservation pattern of CKS-17 extends beyond simple sequence homology to include functional conservation of its immunomodulatory properties. Studies have shown that synthetic peptides derived from this conserved region retain their ability to modulate immune responses regardless of their retroviral source. This functional conservation has been demonstrated through consistent effects on cyclic adenosine monophosphate levels, mitogen-activated protein kinase activation, and cytokine production patterns across different experimental systems.

Properties

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C87H148N26O24/c1-44(2)32-51(89)72(123)103-56(25-27-65(90)114)77(128)112-62(39-66(91)115)83(134)106-54(24-19-31-97-87(94)95)76(127)104-52(23-18-30-96-86(92)93)73(124)100-43-69(118)101-57(33-45(3)4)78(129)113-63(40-71(121)122)84(135)110-59(35-47(7)8)80(131)108-60(36-48(9)10)81(132)111-61(38-50-20-14-13-15-21-50)82(133)109-58(34-46(5)6)79(130)105-53(22-16-17-29-88)75(126)107-55(26-28-70(119)120)74(125)99-41-67(116)98-42-68(117)102-64(85(136)137)37-49(11)12/h13-15,20-21,44-49,51-64H,16-19,22-43,88-89H2,1-12H3,(H2,90,114)(H2,91,115)(H,98,116)(H,99,125)(H,100,124)(H,101,118)(H,102,117)(H,103,123)(H,104,127)(H,105,130)(H,106,134)(H,107,126)(H,108,131)(H,109,133)(H,110,135)(H,111,132)(H,112,128)(H,113,129)(H,119,120)(H,121,122)(H,136,137)(H4,92,93,96)(H4,94,95,97)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSROXEVCGJLA-DFNTYYFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H148N26O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90244017
Record name Cks 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1942.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99273-04-8
Record name Cks 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099273048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cks 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid Phase Peptide Synthesis (SPPS)

The primary and most established method for preparing CKS-17 is solid phase peptide synthesis (SPPS) , a standard technique for synthesizing peptides of this length (17 amino acids). The process generally includes:

This method allows precise control over the peptide sequence and modifications, such as the generation of the dimer form via cysteine disulfide linkage at the C-terminal cysteine residue present in some CKS-17 variants.

Recombinant Expression Using Fusion Proteins

An alternative preparation route involves recombinant DNA technology , where the gene encoding the peptide or a fusion protein containing CKS-17 is cloned and expressed in bacterial systems such as Escherichia coli. This method is based on:

  • Construction of a fusion protein expression vector including the bacterial enzyme CKS (CMP-KDO synthetase) gene fused to the gene encoding the peptide of interest.
  • Use of a modified lac promoter and synthetic ribosome binding site to achieve high-level expression of the fusion protein.
  • Proteolytic cleavage sites engineered in the fusion protein to allow release of the target peptide after expression.

While this method is more common for larger proteins, it can be adapted for peptides like CKS-17 when fused to carrier proteins to improve yield and stability.

Peptide Dimerization

For the CKS-17 dimer , preparation involves:

  • Synthesis of the monomeric peptide with a carboxyl-terminal cysteine .
  • Induction of disulfide bond formation between cysteine residues to create the dimeric form.
  • Verification of dimer formation and purity by HPLC and molecular weight analysis .

Analytical and Purification Techniques

After synthesis, CKS-17 undergoes rigorous purification and quality control, including:

Technique Purpose Details
High-Performance Liquid Chromatography (HPLC) Purification and purity assessment Purity typically >95% by peak area
Mass Spectrometry Molecular weight confirmation Monomer ~1942 Da; dimer ~4088.8 Da
UV/VIS Spectroscopy Concentration and identity confirmation Used for peptide quantification
Titration and pH Measurement Stability and formulation control Ensures peptide stability in solution

Research Findings Relevant to Preparation

  • CKS-17 peptides have been synthesized successfully with high purity and biological activity, confirming the efficacy of SPPS and recombinant fusion protein methods.
  • The synthetic peptide retains immunosuppressive activity, indicating that preparation methods preserve the functional conformation.
  • The dimeric form, prepared via disulfide linkage, shows enhanced or altered biological activity, suggesting that preparation methods can be tailored to produce functionally distinct forms of CKS-17.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Solid Phase Peptide Synthesis (SPPS) Stepwise chemical synthesis on resin Precise sequence control; high purity Costly for large-scale; requires purification
Recombinant Fusion Protein Expression Cloning and expression of fusion protein in E. coli High yield; scalable Requires cleavage steps; complex vector design
Chemical Dimerization Formation of disulfide bonds between cysteines Produces biologically relevant dimer Requires cysteine residue; additional purification

Chemical Reactions Analysis

Types of Reactions

Cks-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides with sulfoxide or disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .

Scientific Research Applications

Immunosuppressive Properties

CKS-17 has been extensively studied for its ability to modulate immune responses. Research indicates that it can inhibit T-cell mediated responses, making it a potential candidate for treating inflammatory diseases.

  • Mechanism of Action : CKS-17 activates several intracellular signaling pathways, including the MAPK pathway, which involves ERK1/2 and MEK activation. This activation leads to increased levels of cyclic AMP (cAMP) and modulation of cytokine production, notably inhibiting pro-inflammatory cytokines like IL-12 and TNF-α while enhancing IL-10 production .
  • Case Study : In a study involving mouse models for skin inflammation, CKS-17 was shown to significantly reduce ear swelling induced by irritants. Mice treated with CKS-17 exhibited a reduction in inflammatory cytokines such as IL-6 and TNF-α, indicating its potential for therapeutic applications in conditions like allergic contact dermatitis and eczema .

Therapeutic Applications

The immunosuppressive effects of CKS-17 suggest its utility in various therapeutic contexts:

  • Cancer Therapy : Given its ability to modulate immune responses, CKS-17 may be beneficial in cancer treatments where immune suppression is desired to prevent adverse reactions to therapies or tumor rejection. Its application in combination therapies could enhance the efficacy of other immunomodulatory agents .
  • Autoimmune Diseases : The peptide's capacity to inhibit T-cell activation positions it as a potential treatment option for autoimmune diseases, where overactive immune responses lead to tissue damage. Studies have demonstrated that CKS-17 can confer resistance against immune suppression induced by tumor products, indicating its role in restoring immune balance .

Research Findings and Data Tables

The following table summarizes key findings related to the applications of CKS-17:

Study Application Findings
ImmunosuppressionCKS-17 conjugates inhibited delayed-type hypersensitivity (DTH) reactions in mice, showing dose-dependent effects.
Cytokine ModulationInduced significant changes in cytokine levels (increased IL-10; decreased IL-12, TNF-α).
Inflammation ReductionReduced ear swelling in mouse models of allergic contact dermatitis; correlated with decreased mRNA levels of inflammatory cytokines.
MAPK ActivationActivated ERK1/2 and MEK pathways, influencing T-cell function and cytokine release.

Mechanism of Action

Cks-17 exerts its effects by modulating intracellular signaling pathways. It elevates intracellular cyclic adenosine monophosphate (cAMP) levels and induces the phosphorylation of extracellular signal-regulated kinase (ERK) 1 and 2, mitogen-activated protein kinase/ERK kinase (MEK), protein kinase D, Raf1, and phospholipase C gamma1 (PLCγ1). The activation of ERK1/2 is mediated via the PLCγ1-protein kinase C-Raf1-MEK signaling cascade. These molecular events lead to the suppression of Th1-centric immune responses and the enhancement of Th2 responses .

Comparison with Similar Compounds

Key Observations :

  • The immunosuppressive domain (ISU) is conserved across retroviruses (e.g., HTLV-1, HIV-1) and filoviruses (e.g., Ebola), with lysine (K) and arginine (R) residues positioned identically in charged residue distribution patterns .
  • Dimerization (e.g., MN10021) or multimerization enhances immunosuppressive potency compared to monomeric forms .

Functional Comparison

Immunosuppressive Mechanisms

Compound Mechanism of Action cAMP Elevation Cytokine Modulation Key Findings
CKS-17 Activates adenylate cyclase → ↑cAMP → suppresses type 1 cytokines (IFN-γ), ↑IL-10 Yes IL-10↑, IFN-γ↓ Blocks CTL activity and NK cytotoxicity; reversible by IL-2
HIV-1 gp41 ISU Binds to cell surface receptors → modulates MAPK/ERK pathways No data IL-10↑, TNF-α↓ Shares functional homology with CKS-17 but distinct receptor interactions
Filoviral 17-mer Inhibits TCR-mediated T-cell activation No Not characterized Structural mimicry of retroviral ISU; inhibits early T-cell signaling
MN10021 Dimerization enhances binding avidity → ↑anti-inflammatory activity Yes IL-6↓, IL-1β↓ 100–1,000x more potent than dexamethasone in murine peritonitis

Key Observations :

  • CKS-17 uniquely relies on cAMP elevation for immunosuppression, while filoviral peptides act via TCR signaling inhibition .
  • MN10021, a CKS-17 homodimer, shows superior in vivo efficacy due to multimerization, a feature critical for ISU activity .

In Vivo Efficacy

Compound Model Tested Effective Dose Comparison to Controls References
CKS-17 Murine CTL inhibition 10 µg/mL (~10 µM) Carrier-coupled (BSA/HSA) required for activity
MN10021 Murine peritonitis 0.1 nM 100x more potent than monomeric CKS-17
CKS-17 dimer TPA-induced ear inflammation (mice) 1 µg/ear Superior to scrambled peptide (p < 0.001)

Key Observations :

  • Monomeric CKS-17 requires high concentrations (>20 µg/mL) for in vitro activity, whereas dimeric forms (MN10021) achieve efficacy at nanomolar levels .

Divergent Findings and Limitations

  • Carrier Dependency : CKS-17’s in vitro activity often requires conjugation to carrier proteins (e.g., BSA), whereas MN10021 is carrier-free .
  • Species Variability : Most studies focus on murine or human PBMCs; cross-species applicability remains underexplored.

Biological Activity

CKS-17 is a synthetic peptide derived from retroviral envelope proteins, specifically designed to investigate its biological activity, particularly its immunosuppressive properties. This article synthesizes findings from various studies, highlighting the compound's effects on cell-mediated immunity, its mechanisms of action, and potential therapeutic implications.

Overview of CKS-17

CKS-17 is a heptadecapeptide (17 amino acids long) that corresponds to a highly conserved region in retroviral transmembrane proteins, such as p15E. This peptide has been shown to modulate immune responses, particularly in the context of cytotoxic T lymphocyte (CTL) activity and delayed-type hypersensitivity (DTH) reactions.

Inhibition of CTL Activity

Research indicates that CKS-17 can significantly inhibit the generation of alloantigen-specific CTL activity in vitro. The inhibition is dose-dependent and occurs when CKS-17 is introduced during the early phases of CTL induction. Specifically, it reduces the frequency of CTL precursor cells, which are crucial for generating an effective immune response. Notably, the addition of interleukin-2 (IL-2) can abrogate this inhibitory effect, suggesting that CKS-17 may interfere with the signaling pathways involved in CTL activation .

Effects on Delayed-Type Hypersensitivity

In vivo studies have demonstrated that CKS-17 conjugates can inhibit DTH reactions in mice. The degree of inhibition correlates with the dose administered. Interestingly, while unconjugated CKS-17 shows minimal effects on DTH responses, its conjugated forms can render mice resistant to immunosuppression induced by tumor cell products . This suggests that CKS-17 may mimic the immunosuppressive effects seen with certain tumor-derived factors.

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism References
Inhibition of CTL ActivityReduced generation of CTLsDecreased precursor cell frequency
Suppression of DTH ReactionsDose-dependent inhibitionMimics tumor-derived immunosuppressive factors
Resistance to Tumor ProductsInduction of immunity against DTHImmunization via conjugated forms

Case Studies and Research Findings

  • CTL Activity Study :
    • A study investigated the impact of CKS-17 on murine CTL activity using limiting-dilution assays. Results indicated a significant reduction in precursor cell frequencies when exposed to CKS-17, confirming its role as an immunosuppressive agent .
  • DTH Reaction Study :
    • In another experiment focusing on DTH reactions to sheep erythrocytes, mice treated with CKS-17 conjugates exhibited significantly lower inflammatory responses compared to controls. This was attributed to the peptide's ability to suppress cellular inflammatory reactions induced by concanavalin A (ConA) .
  • Immunization Against Tumor Effects :
    • Mice immunized with CKS-17 conjugates demonstrated resistance to the immunosuppressive effects typically exerted by cultured tumor products. This finding highlights the potential for using CKS-17 in therapeutic strategies aimed at counteracting tumor-induced immune suppression .

Q & A

Q. What are the structural and functional characteristics of CKS-17, and how are they conserved across retroviral transmembrane proteins?

CKS-17 is a synthetic 17-amino acid peptide derived from a highly conserved immunosuppressive domain in retroviral transmembrane (TM) proteins, such as HIV-1 gp41, murine leukemia virus p15E, and human endogenous retroviruses (HERVs) . Its sequence (LQNRRGLDLLFLKEGGL) contains a leucine repeat motif and amphipathic helical structure critical for immunomodulatory activity . Conservation is evident in homologous regions of TM proteins from diverse retroviruses, including feline leukemia virus and koala retrovirus (KoRV) . Researchers should use sequence alignment tools (e.g., Clustal Omega) and structural modeling (e.g., AlphaFold) to compare CKS-17 with homologous domains in novel retroviruses.

Q. What standardized methodologies are used to assess CKS-17’s immunosuppressive effects in vitro?

Key assays include:

  • PBMC proliferation assays : Measure inhibition of mitogen-induced lymphocyte activation using tritiated thymidine incorporation or CFSE dilution .
  • Cytokine profiling : Quantify IL-10 upregulation and Th1 cytokine (e.g., IFN-γ, IL-2) suppression via ELISA or multiplex assays .
  • Dose-response analysis : Test concentrations ranging from 1–100 μM, noting that effects often plateau above 20 μg/mL (~10 μM) . Controls should include scrambled peptides and vehicle-only treatments to exclude nonspecific effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in CKS-17’s reported mechanisms of action across experimental models?

Discrepancies arise from context-dependent effects, such as:

  • Differential receptor binding : While CKS-17 fails to bind p45/p80 surface proteins in human cells , it may interact with intracellular signaling components (e.g., TGF-β receptors) .
  • Concentration thresholds : Immunosuppression is observed at high doses (>20 μM), while lower doses may lack efficacy . To address contradictions, employ multi-omics approaches (e.g., RNA-seq, phosphoproteomics) to map signaling pathways and validate findings across primary cells (e.g., PBMCs) and immortalized lines (e.g., Jurkat T cells).

Q. What experimental strategies can elucidate the role of CKS-17 in modulating Th1/Th2 cytokine balance?

  • Polarization assays : Differentiate naïve CD4+ T cells into Th1/Th2 subsets using IL-12/anti-IL-4 or IL-4/anti-IFN-γ, then treat with CKS-17 to quantify cytokine shifts via intracellular staining .
  • Gene knockout models : Use CRISPR-Cas9 to delete putative CKS-17 targets (e.g., IL-10 receptors) in murine models, assessing Th1/Th2 ratios in splenocytes .
  • Microarray/RNA-seq : Profile transcriptomic changes in PBMCs exposed to CKS-17 to identify upstream regulators (e.g., STAT3, NF-κB) .

Q. How can researchers design studies to investigate CKS-17’s dual role in viral persistence and immune evasion?

  • In vivo models : Use KoRV-infected koalas or HIV-1 humanized mice to correlate CKS-17 antibody titers with viral load and immune suppression .
  • Structural mutagenesis : Synthesize CKS-17 variants with substitutions in charged residues (e.g., Arg→Ala) to disrupt immunosuppressive activity while retaining viral entry functions .
  • Co-culture systems : Test CKS-17’s impact on dendritic cell-T cell interactions in the presence of retroviral particles .

Methodological Considerations Table

Research Objective Recommended Techniques Key Controls References
Structural conservation analysisSequence alignment (Clustal Omega), homology modeling (AlphaFold)Scrambled peptide controls
Cytokine modulation studiesMultiplex ELISA, intracellular cytokine staining, RNA-seqVehicle-only, irrelevant peptide controls
Dose-response profilingCFSE dilution assays, luminescence-based proliferation kits (e.g., CellTiter-Glo)Titration of peptide concentrations
In vivo immune suppression validationKoRV/HIV-1 animal models, adoptive T-cell transfer experimentsIsotype-matched antibodies, sham-infected animals

Data Contradiction Analysis

For conflicting results (e.g., CKS-17’s inability to block TGF-β binding despite structural homology to TGF-β antagonists like CKS-25 ):

Replicate experiments under identical conditions (cell type, serum concentration, peptide batch).

Validate binding assays using surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify direct interactions.

Cross-reference species-specific differences : Test human vs. murine cells to identify conserved mechanisms.

Ethical and Reporting Standards

  • Data transparency : Deposit raw sequencing data in public repositories (e.g., GEO, SRA) and include full experimental protocols in supplementary materials .
  • Conflict of interest : Disclose funding sources and peptide synthesis vendors (e.g., commercial suppliers in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.